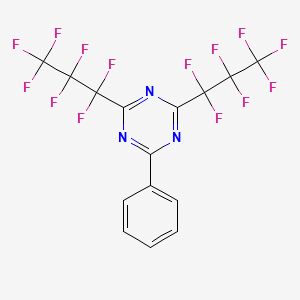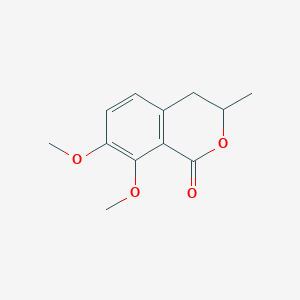
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline typically involves multiple steps. One common method starts with the chlorination of 4-hydroxyquinoline to produce 4-chloroquinoline. This intermediate is then subjected to nitration to introduce the nitro group at the 6-position. The final step involves the substitution of the chlorine atom with the diethylamino-methylbutyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
化学反応の分析
Types of Reactions
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
科学的研究の応用
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of novel materials and dyes.
作用機序
The mechanism of action of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, and the diethylamino-methylbutyl group enhances its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
- 8-Chloro-4-diethylamino-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Chloro-8-methylquinoline
Uniqueness
Compared to similar compounds, 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
特性
| 78703-80-7 | |
分子式 |
C18H25ClN4O2 |
分子量 |
364.9 g/mol |
IUPAC名 |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN4O2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21) |
InChIキー |
ZGRWXRFFFMOFJD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)




![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
